molecular formula C19H18N2O3S B2713904 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2319633-40-2

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2713904
CAS RN: 2319633-40-2
M. Wt: 354.42
InChI Key: HERWSLWSKPKGEX-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications

Ester Cleavage Properties

A study conducted by Bhattacharya and Kumar (2005) synthesized new hydroxybenzotriazole derivatives, closely related to the target compound, and examined their properties for ester cleavage in various conditions. The research contributes to understanding the chemical behavior of related compounds in biochemical reactions (Bhattacharya & Kumar, 2005).

Diuretic Activity

Yar and Ansari (2009) synthesized a series of compounds, including N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, which is structurally similar to the target compound. The study evaluated their in vivo diuretic activity, indicating potential biomedical applications (Yar & Ansari, 2009).

Copper-Catalyzed Intramolecular Cyclization

Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, involving copper-catalyzed intramolecular cyclization. This study demonstrates the synthetic utility of compounds related to the target compound in creating novel organic structures (Kumar et al., 2012).

Angiotensin II Antagonists

Research by Ashton et al. (1993) synthesized a series of triazoles and imidazotriazoles, which share structural similarities with the target compound. These were evaluated as angiotensin II antagonists, suggesting potential applications in cardiovascular disease management (Ashton et al., 1993).

Antimicrobial Agents

Jadhav et al. (2017) synthesized a series of triazole derivatives, related to the target compound, and evaluated their antimicrobial activities. This indicates potential applications in combating bacterial and fungal infections (Jadhav et al., 2017).

Antineoplastic Agents

A study by Anderson and Jones (1984) synthesized bis(carbamates) based on various heterocycles, including phenylthiazole, which is related to the target compound. Although the specific derivatives were not active against leukemia, the approach highlights potential applications in developing antineoplastic agents (Anderson & Jones, 1984).

properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-17(15-11-25-18(21-15)13-5-2-1-3-6-13)20-12-19(23)9-4-7-16-14(19)8-10-24-16/h1-3,5-6,8,10-11,23H,4,7,9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERWSLWSKPKGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-phenylthiazole-4-carboxamide

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